3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride
CAS No.:
Cat. No.: VC13810533
Molecular Formula: C16H23Cl2N3O2
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23Cl2N3O2 |
|---|---|
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | 3-(4-piperidin-4-ylanilino)piperidine-2,6-dione;dihydrochloride |
| Standard InChI | InChI=1S/C16H21N3O2.2ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);2*1H |
| Standard InChI Key | MNLNVLUOQCWEAS-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl.Cl |
| Canonical SMILES | C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine-2,6-dione scaffold substituted at the 3-position with a (4-(piperidin-4-yl)phenyl)amino group. The dihydrochloride salt form introduces two chloride counterions, improving aqueous solubility for in vitro and in vivo studies . Key structural attributes include:
-
Molecular Formula:
-
Molecular Weight: 360.3 g/mol
-
Hydrogen Bond Donors/Acceptors: 5 donors, 4 acceptors
The stereochemistry includes one undefined stereocenter, suggesting potential for enantiomeric resolution in optimized synthetic routes .
Comparative Analysis of Salt Forms
The dihydrochloride form’s solubility (≥10 mM in H₂O) makes it preferable for biological assays requiring aqueous buffers .
Synthesis and Optimization
Core Synthetic Strategy
The synthesis begins with functionalizing piperidine-2,6-dione through nucleophilic aromatic substitution. A representative pathway involves:
-
Amination: Reacting 4-bromophenylpiperidine with ammonia under Buchwald-Hartwig conditions to install the aniline group .
-
Coupling: Peptide-based conjugation using HATU/DIPEA activates the carboxyl linker for attachment to the piperidine nitrogen.
-
Salt Formation: Treating the free base with hydrochloric acid (2 eq.) in ethanol yields the dihydrochloride salt .
Key challenges include controlling regioselectivity during amination and minimizing racemization at the stereocenter. Recent advances in flow chemistry have improved yield from 52% to 78% in scaled-up batches .
Analytical Characterization
-
Mass Spectrometry: ESI-MS m/z 287.1 [M+H]⁺ (free base), 360.3 [M+H]⁺ (dihydrochloride)
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.98 (d, J=8.4 Hz, 2H, ArH), 3.85–3.75 (m, 2H, piperidine-H)
Applications in Targeted Protein Degradation
PROTAC and Molecular Glue Design
The compound’s primary application lies in constructing proteolysis-targeting chimeras (PROTACs). Its amine group serves as a conjugation site for E3 ligase ligands (e.g., thalidomide analogs), while the piperidine-2,6-dione core binds target proteins. Notable examples include:
-
BCL6 Degraders: Conjugation with CRBN ligands achieved DC₅₀ = 12 nM in lymphoma cells.
-
BTK Inhibitors: Demonstrated 94% target degradation at 100 nM in chronic lymphocytic leukemia models .
Biophysical Interactions
-
Binding Affinity: for CDK2 in surface plasmon resonance assays .
-
Plasma Stability: t₁/₂ = 6.2 hours in human plasma, sufficient for in vivo efficacy .
Pharmacological Profile
ADMET Properties
| Parameter | Value | Method |
|---|---|---|
| LogP | 1.4 ± 0.2 | Shake-flask |
| Solubility (pH 7.4) | 12.3 mg/mL | Nephelometry |
| CYP3A4 Inhibition | IC₅₀ > 50 μM | Fluorescent substrate |
| hERG Blockade | IC₅₀ = 18 μM | Patch-clamp |
The moderate hERG activity necessitates structural tweaking to avoid cardiotoxicity in clinical candidates .
In Vivo Pharmacokinetics (Rat)
| Route | Cₘₐₓ (μg/mL) | Tₘₐₓ (h) | AUC₀–₂₄ (μg·h/mL) |
|---|---|---|---|
| IV (5 mg/kg) | 45.2 | 0.08 | 112.4 |
| PO (10 mg/kg) | 8.7 | 2.1 | 34.5 |
Oral bioavailability remains suboptimal (31%), likely due to first-pass metabolism .
Emerging Therapeutic Applications
Neuroinflammatory Disorders
The compound inhibits NLRP3 inflammasome assembly (IC₅₀ = 0.9 μM) by blocking ASC speck formation, showing promise in multiple sclerosis models.
Antifungal Activity
Against Candida auris:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume